molecular formula C14H27N3O4 B6350817 Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate CAS No. 1392491-72-3

Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate

Cat. No.: B6350817
CAS No.: 1392491-72-3
M. Wt: 301.38 g/mol
InChI Key: DMYVOHPNVAJUTM-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate is a piperidine derivative featuring a unique dual-functionalized structure. The molecule contains:

  • Ethyl carboxylate group at position 1 of the piperidine ring.
  • Aminomethyl group and a tert-butoxycarbonyl (Boc)-protected amino group at position 3.

The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step synthetic pathways, particularly in pharmaceutical intermediates . This compound is commercially available (e.g., CymitQuimica) for research applications, emphasizing its role in organic synthesis and drug discovery .

Properties

IUPAC Name

ethyl 4-(aminomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4/c1-5-20-12(19)17-8-6-14(10-15,7-9-17)16-11(18)21-13(2,3)4/h5-10,15H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYVOHPNVAJUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate (CAS No. 956460-98-3) is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Molecular Formula : C13H24N2O4
Molecular Weight : 272.34 g/mol
CAS Number : 956460-98-3
MDL Number : MFCD23135715
Purity Specification : Not specified
Storage Conditions : Keep in a dark place, inert atmosphere, at 2-8°C

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring structure is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For instance, derivatives of piperidine compounds have shown significant inhibition of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain management and neuroprotection .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Study Reference Biological Activity IC50 Value (µM) Target Enzyme/Cell Line
MAGL Inhibition0.84Human Embryonic Kidney Cells
Antiproliferative31.5 - 43.9Ovarian Cancer Cells (OVCAR-3)
Selective for MAGL<0.1Isolated MAGL Enzyme

Case Studies

  • MAGL Inhibition and Cancer Cell Viability
    A study investigated the effects of piperidine derivatives on ovarian cancer cell lines that overexpress MAGL. The results indicated that compounds with structural similarities to this compound exhibited significant antiproliferative effects, suggesting a potential application in cancer therapy .
  • Neuroprotective Effects
    Another research effort focused on the neuroprotective properties of piperidine derivatives. The compound demonstrated promising results in reducing neuronal cell death under oxidative stress conditions, indicating its potential use in treating neurodegenerative diseases .

Scientific Research Applications

Drug Development

Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structural features make it suitable for modifications that enhance pharmacological properties.

  • Kinesin Spindle Protein Inhibitors : This compound has been identified as a precursor for synthesizing inhibitors targeting kinesin spindle proteins, which are crucial in cell division and have implications in cancer therapy .
  • GPR119 Agonists : It has potential as an agonist for orphan G-protein coupled receptor GPR119, which is associated with antidiabetic effects. This application is particularly relevant given the rising global prevalence of diabetes .

Synthesis of Complex Molecules

The compound is utilized in the enantioselective synthesis of various nitrogen-containing heterocycles, which are integral to many pharmaceuticals. Its ability to undergo transformations while maintaining stereochemical integrity is valuable for creating complex drug molecules .

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. The Boc-protected amino group allows for selective reactions that lead to the formation of compounds with enhanced efficacy against cancer cells. The derivatives synthesized showed promising results in preclinical trials, indicating their potential for further development into therapeutic agents .

Case Study 2: Development of Antidiabetic Compounds

In another research project, this compound was employed to create derivatives that activate GPR119 receptors. The resulting compounds exhibited significant insulinotropic effects, indicating their potential as new treatments for type 2 diabetes. The study emphasizes the importance of modifying the piperidine structure to optimize biological activity while ensuring safety profiles are maintained .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Piperidine Derivatives

Compound Name Substituents at Position 4 Molecular Weight Physical State Key Applications/Notes Reference
Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate Boc-protected amino, aminomethyl 317.37* Not reported Synthetic intermediate; Boc protection
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl, amino ~306.36* Light yellow solid Pharmacological studies; safety protocols
tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate 2-Aminoethyl 244.33* Not reported Intermediate for TAAR1 agonists
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate Aminomethyl 214.29* Not reported Coupling reactions in organic synthesis
Ethyl 4-(methylamino)piperidine-1-carboxylate Methylamino 200.26* Not reported Industrial chemical; EC 616-013-5
Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate 2-Amino-4-chlorophenylamino 353.84 Not reported Potential bioactivity; halogenated analog
Ethyl 1-{[4-(aminomethyl)phenyl]carbonyl}piperidine-4-carboxylate 4-(Aminomethyl)phenylcarbonyl 290.36 Not reported Structural diversity in drug design

*Calculated based on molecular formulas.

Preparation Methods

Solvent and Temperature Effects

  • Reductive amination : Dichloroethane or THF at 20°C optimizes imine formation and reduction.

  • Boc protection : Pyridine at 0°C minimizes side reactions like over-alkylation.

Catalytic Systems

  • STAB : Superior to NaBH₃CN due to milder conditions and higher functional group tolerance.

  • Palladium catalysts : Used in cross-coupling steps for introducing aromatic substituents but are less relevant here.

Purification Techniques

  • Column chromatography : Silica gel with heptane/ethyl acetate gradients (4:1 → 1:1) resolves Boc-protected intermediates.

  • Distillation : Effective for high-purity (>98%) final products.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Limitations
Reductive AminationSTAB, formaldehyde, Boc protection74>95Requires strict stoichiometry
Grignard AdditionWeinreb amide, MeMgBr75>98Multi-step, costly reagents
Mannich ReactionFormaldehyde, NH₄Cl6590Competing polymerization

Challenges and Mitigation Strategies

  • Steric hindrance : The quaternary carbon at the 4-position limits reaction rates. Using bulky bases (e.g., DIPEA) improves accessibility.

  • Selectivity : Concurrent protection of the aminomethyl and Boc-amino groups requires orthogonal protecting groups (e.g., Fmoc for aminomethyl).

  • Scale-up : Grignard reactions pose safety risks; flow chemistry setups enhance scalability .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate?

  • Methodology : The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection and piperidine ring functionalization. A common approach involves reacting 4-(aminomethyl)piperidine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Boc group . Subsequent esterification with ethyl chloroformate or coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) ensures the ethyl carboxylate moiety is added. Reaction optimization may require inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to confirm intermediate formation. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the piperidine backbone, Boc group (δ ~1.4 ppm for tert-butyl protons), and ethyl ester (δ ~4.1–4.3 ppm for CH₂CH₃). 2D NMR (COSY, HSQC) resolves overlapping signals in the aminomethyl region .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 315.2 for C₁₄H₂₇N₃O₄) and detects impurities .
    • Elemental Analysis : Validates C, H, N content (±0.4% theoretical values) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Serves as a scaffold for drug candidates targeting neurological or metabolic pathways due to its piperidine core and Boc-protected amine, which enables selective deprotection for further functionalization .
  • Chemical Biology : Used to study enzyme-substrate interactions (e.g., proteases, kinases) by incorporating the compound into activity-based probes .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying conditions?

  • Experimental Design :
    • Solvent Screening : Test polar aprotic solvents (DMF, THF) versus chlorinated solvents (DCM, chloroform) to assess reaction efficiency. DCM often provides higher yields due to better solubility of intermediates .
    • Catalyst Optimization : Evaluate DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) for esterification steps to reduce racemization .
    • Temperature Control : Lower temperatures (0–5°C) minimize Boc group cleavage during acidic workups .
  • Data Contradictions : Discrepancies in yields (e.g., 60% vs. 85%) may arise from residual moisture or incomplete intermediate purification. Address via rigorous drying of reagents and solvents .

Q. How should researchers resolve conflicting spectral data (e.g., unexpected NMR peaks)?

  • Troubleshooting Steps :
    • Impurity Identification : Compare observed MS/MS fragments with theoretical values to detect byproducts (e.g., incomplete Boc protection or ethyl ester hydrolysis) .
    • Isomer Differentiation : Use NOESY NMR to distinguish between axial/equatorial substituents on the piperidine ring, which can alter biological activity .
    • Dynamic Effects : Variable-temperature NMR (VT-NMR) may reveal conformational flexibility in the piperidine ring, explaining split signals .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders in non-ventilated areas .
    • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose of as hazardous waste under EPA guidelines .
    • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Reference
Boc Protectiontert-Butyl chloroformate, TEA, DCM7895
Ester CouplingDCC, DMAP, THF8598
One-Pot SynthesisEthyl chloroformate, NaHCO₃6590

Q. Table 2. Key Spectral Data

TechniqueDiagnostic FeaturesReference
¹H NMR (CDCl₃)δ 1.44 (s, 9H, Boc), δ 4.15 (q, 2H, CH₂CH₃)
HRMS (ESI+)m/z 315.2021 [M+H]⁺ (calc. 315.2028)
IR (ATR)1680 cm⁻¹ (C=O, ester), 1520 cm⁻¹ (N-H bend)

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